molecular formula C7H5BrF3N B1272211 3-Bromo-5-(trifluoromethyl)aniline CAS No. 54962-75-3

3-Bromo-5-(trifluoromethyl)aniline

Cat. No.: B1272211
CAS No.: 54962-75-3
M. Wt: 240.02 g/mol
InChI Key: HJTLKVYOWNTDPF-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5BrF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and trifluoromethyl groups at the 3 and 5 positions, respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences due to its unique chemical properties.

Scientific Research Applications

3-Bromo-5-(trifluoromethyl)aniline has several applications in scientific research:

Safety and Hazards

The safety data sheet for 3-Bromo-5-(trifluoromethyl)aniline suggests that it may cause skin and eye irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

3-Bromo-5-(trifluoromethyl)aniline is an important intermediate in the synthesis of various pharmaceutical compounds, including novel anticancer drugs . The process for its synthesis is suitable for industrial-scale production . Future research may focus on improving the yield of the synthesis process and exploring new applications for this compound in pharmaceutical research .

Mechanism of Action

Target of Action

It’s known that this compound can cause irritation to the respiratory system , suggesting that it may interact with proteins or receptors in the respiratory tract.

Mode of Action

It’s known that the compound is used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds.

Biochemical Pathways

It’s known that the compound is used in the synthesis of inhibitors of hepatitis c virus (hcv) ns3 protease , indicating that it may affect the biochemical pathways related to viral replication.

Result of Action

It’s known that the compound has an antimicrobial effect , suggesting that it may inhibit the growth of microorganisms at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 3-Bromo-5-(trifluoromethyl)aniline can be influenced by various environmental factors. Additionally, it’s known that the compound can lead to the release of irritating gases and vapors when thermally decomposed .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for certain enzymes, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to either the activation or inhibition of the enzyme’s catalytic activity, depending on the specific enzyme and reaction conditions .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are critical regulators of cell signaling pathways. By affecting kinase activity, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and cellular responses . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it has been reported to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical experiments. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure. These temporal effects are crucial for understanding the compound’s long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have shown that there is a threshold dose above which this compound can cause significant physiological changes, including alterations in liver and kidney function. It is essential to determine the appropriate dosage range to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties . The metabolic pathways of this compound can influence its overall bioavailability and activity, as well as its potential toxicity. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications . The localization of this compound can influence its ability to interact with specific biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with 4-bromo-2-trifluorotoluene as the starting material. The synthetic route includes the following steps :

    Acetylation: The starting material is acetylated to protect the amino group.

    Nitration: The acetylated compound undergoes nitration to introduce a nitro group.

    Deacetylation: The acetyl group is removed to expose the amino group.

    Reduction: The nitro group is reduced to an amino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of conventional unit reactions and is designed to be feasible for industrial manufacturing. The overall yield of the process is approximately 43%, and the method is also applicable for the production of related compounds such as 3-chloro-5-(trifluoromethyl)aniline and 3-fluoro-5-(trifluoromethyl)aniline .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

    Oxidation and Reduction Products: Corresponding nitro or amino derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)aniline
  • 3-Fluoro-5-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline

Uniqueness

3-Bromo-5-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTLKVYOWNTDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203491
Record name 3-Bromo-5-(trifluoromethyl)aniline
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Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54962-75-3
Record name 3-Bromo-5-(trifluoromethyl)aniline
Source CAS Common Chemistry
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Record name 3-Bromo-5-(trifluoromethyl)aniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-5-(trifluoromethyl)aniline
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Record name 3-bromo-5-(trifluoromethyl)aniline
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Record name 3-Bromo-5-(trifluoromethyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical challenges are associated with identifying unknown impurities in chemical compounds like 3-Bromo-5-(trifluoromethyl)aniline?

A1: Identifying unknown impurities in chemical compounds can be challenging due to their typically low concentrations and the complexity of the sample matrix. Traditional analytical techniques might lack the sensitivity or selectivity to separate and characterize these impurities effectively.

Q2: How does the LC-SPE/NMR method, as described in the research, offer a solution to these challenges in the context of this compound?

A2: The research demonstrates the effectiveness of a combined approach using Liquid Chromatography – Solid-Phase Extraction / Nuclear Magnetic Resonance (LC-SPE/NMR) with a cryoprobe []. This method allows for the separation and isolation of impurities in this compound even at low concentrations. The isolated impurities are then analyzed using NMR, providing detailed structural information for identification. This approach proves particularly valuable for characterizing unknown impurities, as demonstrated in the study.

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